环己烷-1,3,5-三醇

描述

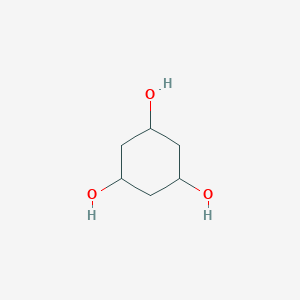

what is '1,3,5-Cyclohexanetriol'? 1,3,5-Cyclohexanetriol is an organic compound with the molecular formula C6H9(OH)3. It is a white solid that is soluble in water and alcohols. It is used as a starting material for the synthesis of other compounds. the use of '1,3,5-Cyclohexanetriol' 1,3,5-Cyclohexanetriol is used as a solvent in a variety of chemical processes, such as in the production of pharmaceuticals, dyes, and resins. It is also used as a plasticizer in the production of plastics. Additionally, it is used as a stabilizer, emulsifier, and surfactant in the food and cosmetics industries. the chemistry of '1,3,5-Cyclohexanetriol' 1,3,5-Cyclohexanetriol is an organic compound with the molecular formula C6H12O3. It is a white solid that is soluble in water and ethanol. It is an alcohol derived from cyclohexane and is used in the synthesis of other compounds. The chemical structure of 1,3,5-Cyclohexanetriol consists of three hydroxyl (OH) groups attached to a six-membered cyclohexane ring. This compound is classified as an alcohol because of the presence of the hydroxyl groups. The hydroxyl groups are polar, meaning they have a partial positive charge and a partial negative charge. This polarity enables the compound to form hydrogen bonds, which are important for its solubility in water and ethanol. The compound can also react with other molecules to form esters. An ester is formed when an alcohol reacts with an acid, and the reaction results in the formation of a new compound with the general formula RCOOR'. In the case of 1,3,5-Cyclohexanetriol, the reaction between the alcohol and an acid results in the formation of a cyclohexanol ester. Finally, 1,3,5-Cyclohexanetriol can also undergo oxidation reactions. Oxidation is a chemical reaction in which electrons are transferred from one molecule to another. In the case of 1,3,5-Cyclohexanetriol, oxidation can result in the formation of a cyclohexanone, which is an important intermediate in the synthesis of other compounds. the biochemical/physical effects of '1,3,5-Cyclohexanetriol' 1,3,5-Cyclohexanetriol is an organic compound that is used as a stabilizing agent in cosmetics, food, and pharmaceuticals. It is also used as an intermediate in the synthesis of other organic compounds. Biochemically, 1,3,5-Cyclohexanetriol has been shown to inhibit the growth of certain bacteria, fungi, and yeasts. It has also been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Physically, 1,3,5-Cyclohexanetriol is a colorless, odorless, and slightly viscous liquid. It is soluble in water, alcohol, and ether, and has a low flash point. It is also relatively non-toxic and has a low vapor pressure. the benefits of '1,3,5-Cyclohexanetriol' 1,3,5-Cyclohexanetriol is a sugar alcohol that is used as a sweetener in many food and beverage products. It is a low-calorie alternative to sugar and has a low glycemic index, making it a good choice for people with diabetes or those looking to reduce their sugar intake. It also has a mild, sweet taste and is heat-stable, so it can be used in baked goods and other recipes. Finally, it is non-cariogenic, meaning it does not contribute to tooth decay. the related research of '1,3,5-Cyclohexanetriol' 1. Synthesis and characterization of 1,3,5-cyclohexanetriol: A study of the reactivity of the hydroxy group in 1,3,5-cyclohexanetriol and its derivatives. 2. Preparation of 1,3,5-Cyclohexanetriol and its Derivatives as Potential Anticancer Agents. 3. Synthesis of 1,3,5-Cyclohexanetriol from Cyclohexanol and Its Derivatives. 4. Determination of 1,3,5-Cyclohexanetriol in Biological Samples by HPLC. 5. Biochemical Studies on the Enzymatic Oxidation of 1,3,5-Cyclohexanetriol. 6. Application of 1,3,5-Cyclohexanetriol in Pharmaceuticals. 7. Investigation of the Role of 1,3,5-Cyclohexanetriol in the Synthesis of Polymers. 8. Development of New Catalysts for the Synthesis of 1,3,5-Cyclohexanetriol. 9. Utilization of 1,3,5-Cyclohexanetriol as a Building Block in Organic Synthesis. 10. Environmental Fate and Transport of 1,3,5-Cyclohexanetriol.

科学研究应用

环己烷-1,3,5-三醇,也称为1,3,5-环己三醇或间苯三酚,是一种有机化合物,其化学式为

C6H3(OH)3C_6H_3(OH)_3C6H3(OH)3

. 它是一种无色固体,在科学研究中有多种应用 . 然而,在现有资源中并没有广泛记录该化合物的具体应用。以下是其应用的概述:药物合成

间苯三酚用于药物合成 . 在现有资源中,没有详细说明它用于哪些具体药物。

炸药生产

该化合物也用于炸药的生产 . 在现有资源中,没有说明它参与的具体工艺和炸药类型。

化学研究

环己烷-1,3,5-三醇用于化学研究,特别是在有机化合物的研究中 . 在现有资源中,没有详细说明它在哪些研究中被使用。

工业应用

环己烷-1,3,5-三醇可能由于其化学性质而在各种工业应用中发挥作用 . 在现有资源中,没有详细说明这些工业应用。

作用机制

未来方向

属性

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。